Pyridine, 2,4,6-triethyl-
Description
Significance of Pyridine (B92270) Frameworks in Contemporary Organic and Materials Science
The pyridine ring, a simple six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental building block in modern chemistry. illinois.edu Its unique electronic properties and the ability to act as both a ligand and a base make it a versatile component in a vast array of applications. In contemporary organic synthesis, pyridine derivatives are indispensable as catalysts, reagents, and precursors for more complex molecules. wisdomlib.orgresearchgate.net They are integral to the synthesis of pharmaceuticals, agrochemicals, and fine chemicals, often facilitating reactions such as alkylations, acylations, and condensations. angenechemical.com
Beyond traditional organic chemistry, pyridine frameworks have gained significant traction in materials science. Their incorporation into covalent organic frameworks (COFs) and other polymers has led to the development of materials with tailored properties for specific applications. bohrium.comresearchgate.net These materials are being explored for their potential in gas storage, catalysis, and energy storage, with the pyridinic nitrogen atoms providing active sites. researchgate.netrsc.orgmdpi.com For instance, pyridine-rich COFs have been investigated as high-performance solid-state supercapacitors, where the high surface area and the presence of pyridinic nitrogen contribute to efficient charge storage. researchgate.net The development of pyridine-based COFs for applications like the photocatalytic reduction of carbon dioxide highlights the ongoing innovation in this field. bohrium.com The challenge of regioselectively introducing alkyl or aryl groups into the pyridine ring remains an active area of research, driven by the increasing importance of these substituted pyridines in biological and materials engineering applications. researcher.liferesearchgate.net
Historical Development and Evolution of Research on Alkyl-Substituted Pyridines
The history of alkyl-substituted pyridines is intertwined with the early days of organic chemistry. Pyridine itself was first isolated from bone oil in the mid-19th century, and its structure was elucidated in the 1860s. illinois.eduwikipedia.org Early research focused on derivatives obtained from coal tar, which contained mixtures of pyridine and its alkylated congeners like lutidines (dimethylpyridines) and collidines (trimethylpyridines). google.com A significant breakthrough in the synthesis of substituted pyridines was the Hantzsch pyridine synthesis, first reported in 1882. nih.govwikipedia.org This method allowed for the construction of the pyridine ring from readily available starting materials like β-ketoesters, aldehydes, and ammonia (B1221849), providing access to a wide range of substituted pyridines. wikipedia.org
Another cornerstone in the synthesis of pyridines is the Chichibabin pyridine synthesis, developed in 1924. This reaction involves the condensation of aldehydes and ketones with ammonia or its derivatives. wikipedia.org While often providing lower yields, the inexpensiveness of the starting materials has made it a valuable method, particularly for industrial-scale production. wikipedia.org Over the years, research has focused on developing more efficient and regioselective methods for the synthesis of multiply alkylated pyridines to meet the growing demand for these compounds in various fields. researchgate.net The study of alkyl-substituted pyridines has also been crucial in understanding fundamental chemical principles, such as their role in food flavor chemistry, where they can be formed from the reaction of alkanals with amino acids. acs.orgacs.org
Academic Research Trajectories and Unique Attributes of Pyridine, 2,4,6-triethyl-
While its lower-order analog, 2,4,6-trimethylpyridine (B116444) (collidine), is a well-studied and commercially available compound, 2,4,6-triethylpyridine occupies a more specialized niche in academic research. nih.govwikipedia.orgchemimpex.comcdhfinechemical.com Its primary utility stems from its significant steric hindrance, a direct consequence of the three ethyl groups flanking the nitrogen atom. This steric bulk makes it a very weak nucleophile but retains its basicity, a combination of properties that is highly desirable in certain applications.
One of the key areas where 2,4,6-triethylpyridine has been employed is in the study of acid sites in microporous and mesoporous materials, such as zeolites. researchgate.net In these studies, the progressive adsorption of a series of alkylpyridines with increasing steric bulk (pyridine, 2,4,6-trimethylpyridine, and 2,4,6-triethylpyridine) is used to probe the accessibility of acid sites within the porous structures. researchgate.netscispace.com The ability of 2,4,6-triethylpyridine to be adsorbed is a direct measure of the accessibility of the largest pores and external surface acid sites.
The synthesis of 2,4,6-triethylpyridine itself is not as straightforward as that of its trimethyl counterpart. While general methods for pyridine synthesis can be adapted, the specific combination of reactants required for the introduction of three ethyl groups at the 2, 4, and 6 positions necessitates carefully controlled reaction conditions.
Below is a table summarizing some of the key properties of 2,4,6-triethylpyridine:
| Property | Value |
| Molecular Formula | C11H17N |
| Molecular Weight | 163.26 g/mol |
| IUPAC Name | 2,4,6-triethylpyridine |
Data sourced from PubChem and NIST Chemistry WebBook. nih.govnist.gov
Further research into the coordination chemistry and catalytic applications of 2,4,6-triethylpyridine could unveil new and interesting reactivity, leveraging its unique steric and electronic properties. Its role as a sterically hindered base in organic synthesis, for example, in dehydrohalogenation reactions where a non-nucleophilic base is required, remains an area with potential for further exploration.
Structure
3D Structure
Properties
CAS No. |
50286-76-5 |
|---|---|
Molecular Formula |
C11H17N |
Molecular Weight |
163.26 g/mol |
IUPAC Name |
2,4,6-triethylpyridine |
InChI |
InChI=1S/C11H17N/c1-4-9-7-10(5-2)12-11(6-3)8-9/h7-8H,4-6H2,1-3H3 |
InChI Key |
XVMNXGCQCHNBEN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NC(=C1)CC)CC |
Origin of Product |
United States |
Synthetic Methodologies for Pyridine, 2,4,6 Triethyl
Established Reaction Pathways for 2,4,6-triethylpyridine Construction
The formation of the 2,4,6-triethylpyridine ring system is classically achieved through condensation reactions that bring together smaller molecular fragments. These methods, rooted in fundamental organic chemistry principles, have been widely applied to the synthesis of a variety of substituted pyridines.
Condensation Reactions Involving Propanal and Ammonia (B1221849) Catalyzed Processes
The most direct and analogous method for the synthesis of 2,4,6-triethylpyridine is the condensation reaction of propanal with ammonia. This reaction is a variation of the well-known Chichibabin pyridine (B92270) synthesis, which utilizes aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia to form the pyridine ring. wikipedia.org In the case of 2,4,6-triethylpyridine, propanal serves as the carbonyl-containing starting material.
The reaction is typically carried out at elevated temperatures, often in the range of 350–500 °C, and is frequently facilitated by a solid acid catalyst. wikipedia.org Modified alumina (B75360) (Al₂O₃) or silica (B1680970) (SiO₂) are commonly employed as catalysts in industrial settings for similar pyridine syntheses. wikipedia.org The general reaction scheme involves the self-condensation of propanal and its subsequent reaction with ammonia to build the heterocyclic ring.
Another established route is the Hantzsch pyridine synthesis, a multi-component reaction that, in its classic form, involves an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonia or ammonium (B1175870) acetate. wikipedia.org For the synthesis of 2,4,6-triethylpyridine, a modified Hantzsch-type approach would be necessary, likely involving precursors that can generate the required ethyl-substituted fragments. The initial product of a Hantzsch synthesis is a 1,4-dihydropyridine (B1200194), which then requires an oxidation step to yield the aromatic pyridine ring. wikipedia.org
| Reaction Name | Key Reactants | Typical Conditions | Product Type |
| Chichibabin Pyridine Synthesis | Propanal, Ammonia | High Temperature (350-500 °C), Solid Acid Catalyst (e.g., Al₂O₃, SiO₂) | Pyridine |
| Hantzsch Pyridine Synthesis | Aldehyde, β-keto ester (2 equiv.), Ammonia/Ammonium Acetate | Reflux in alcohol | 1,4-Dihydropyridine (requires subsequent oxidation) |
Examination of Mechanistic Aspects in 2,4,6-triethylpyridine Formation
The mechanism of the Chichibabin synthesis for substituted pyridines is understood to involve a series of condensation and cyclization steps. The process is initiated by the formation of imines from the reaction of the aldehyde (propanal) with ammonia. This is followed by base-catalyzed aldol-type condensations between the aldehyde and imine molecules, leading to the formation of larger, unsaturated intermediates. The final step involves an intramolecular cyclization and subsequent dehydrogenation (aromatization) to form the stable pyridine ring. wikipedia.org
In the Hantzsch synthesis, the mechanism is well-elucidated and proceeds through several distinct stages. It begins with a Knoevenagel condensation between the aldehyde and one equivalent of the β-keto ester. Concurrently, the second equivalent of the β-keto ester reacts with ammonia to form an enamine. These two intermediates then undergo a Michael addition, followed by cyclization and dehydration to form the 1,4-dihydropyridine ring. alfa-chemistry.com The final aromatization to the pyridine can be achieved using various oxidizing agents. alfa-chemistry.com
Exploration of Alternative Synthetic Protocols for 2,4,6-triethylpyridine
In addition to the classical methods, contemporary organic synthesis has focused on developing more efficient and environmentally benign routes to substituted pyridines. These include multi-component reactions and the application of green chemistry principles.
Multi-Component Reaction Approaches for Substituted Pyridine Synthesis
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot reaction to form a complex product, thereby minimizing waste and saving time and resources. nih.gov The Hantzsch synthesis is itself a classic example of an MCR. wikipedia.org
Modern MCRs for the synthesis of 2,4,6-trisubstituted pyridines often involve the condensation of an aldehyde, a ketone (or a compound with an active methylene (B1212753) group), and a nitrogen source, such as ammonium acetate. researchgate.net For the specific synthesis of 2,4,6-triethylpyridine, propanal could serve as the aldehyde component, while a suitable ketone with ethyl groups would be required. These reactions can be catalyzed by a variety of catalysts, including Lewis acids, Brønsted acids, and heterogeneous catalysts. researchgate.net
A notable MCR approach involves a catalytic intermolecular aza-Wittig/Diels-Alder sequence, which provides access to diverse tri- and tetrasubstituted pyridines. nih.gov While not explicitly demonstrated for 2,4,6-triethylpyridine, this methodology offers a flexible platform for the construction of the pyridine core from a range of aldehydes and other precursors. nih.gov
Green Chemistry Principles in 2,4,6-triethylpyridine Preparation
The principles of green chemistry aim to design chemical processes that are more environmentally friendly. In the context of pyridine synthesis, this often involves the use of reusable catalysts, solvent-free reaction conditions, and energy-efficient methods like microwave irradiation. researchgate.netrasayanjournal.co.in
Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused, reducing waste and cost. researchgate.net A variety of solid catalysts, such as silica-supported polyphosphoric acid (PPA-SiO₂), have been shown to be effective for the one-pot, solvent-free synthesis of 2,4,6-triarylpyridines and could potentially be adapted for the synthesis of their trialkyl counterparts. researchgate.net
The use of greener solvents, such as water or polyethylene (B3416737) glycol (PEG), has also been explored for pyridine synthesis. Furthermore, microwave-assisted synthesis has emerged as a valuable tool, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. rasayanjournal.co.in These green approaches offer promising avenues for the sustainable production of 2,4,6-triethylpyridine.
| Green Chemistry Approach | Key Feature | Potential Application to 2,4,6-triethylpyridine Synthesis |
| Heterogeneous Catalysis | Reusable catalyst (e.g., PPA-SiO₂) | Catalyzing the condensation of propanal and ammonia or in MCRs. |
| Solvent-Free Reactions | Reduced solvent waste | Performing condensation or MCRs under neat conditions. |
| Microwave-Assisted Synthesis | Reduced reaction time and energy consumption | Accelerating the formation of the pyridine ring. |
| Green Solvents | Use of environmentally benign solvents (e.g., water, PEG) | As a reaction medium for condensation or MCRs. |
Advanced Spectroscopic Investigations Utilizing Pyridine, 2,4,6 Triethyl As a Probe Molecule
Application in Infrared (IR) Spectroscopy for Acid Site Characterization
Pyridine (B92270), 2,4,6-triethyl-, due to its significant steric bulk, serves as a highly selective probe molecule in IR spectroscopy for the characterization of acid sites on heterogeneous catalysts. Its large size restricts its diffusion, allowing it to interact primarily with acid sites located on the external surfaces or at the pore mouths of microporous and mesoporous materials. This selectivity is crucial for evaluating the quality and accessibility of active sites, which is a key parameter for catalytic processes involving large molecules.
Quantification and Differentiation of Brønsted and Lewis Acid Sites
IR spectroscopy of adsorbed pyridine-based molecules allows for the clear differentiation between Brønsted and Lewis acid sites. When pyridine adsorbs on a Brønsted acid site (a proton-donating site, e.g., Si-(OH)-Al), it becomes protonated, forming a pyridinium (B92312) ion (PyH⁺). This species gives rise to a characteristic IR absorption band typically observed around 1540-1545 cm⁻¹. researchgate.nettue.nl Conversely, when pyridine coordinates to a Lewis acid site (an electron-pair acceptor, e.g., extra-framework aluminum), it forms a coordinatively bonded complex (L-Py), which is identified by a distinct band in the 1450-1455 cm⁻¹ region. tue.nl
A significant advantage of using Pyridine, 2,4,6-triethyl- is its inherent ability to differentiate between these sites based on steric hindrance. The three bulky ethyl groups effectively shield the nitrogen atom, preventing it from coordinating with Lewis acid sites. Therefore, Pyridine, 2,4,6-triethyl- interacts almost exclusively with accessible Brønsted acid sites, simplifying the IR spectrum and allowing for a more straightforward quantification of these specific sites. This selective interaction makes it a superior probe for applications where Brønsted acidity at the catalyst exterior is of primary interest.
| Probe Molecule | Interaction Site | Typical IR Wavenumber (cm⁻¹) | Interaction Type |
|---|---|---|---|
| Pyridine | Brønsted Acid Site | ~1545 | Pyridinium Ion (PyH⁺) |
| Lewis Acid Site | ~1455 | Coordinated Pyridine (L-Py) | |
| Pyridine, 2,4,6-triethyl- | Brønsted Acid Site | (Not specified in sources) | Pyridinium Ion (PyH⁺) |
| Pyridine, 2,4,6-triethyl- | Lewis Acid Site | N/A (Interaction sterically hindered) | - |
Assessment of Acid Site Accessibility in Microporous and Mesoporous Materials
The primary application of Pyridine, 2,4,6-triethyl- is the assessment of acid site accessibility. In materials with complex pore structures, such as zeolites, not all acid sites are reachable by reactant molecules. A new approach has been developed to evaluate the accessibility of these sites by studying the consecutive adsorption of a series of substituted alkylpyridines with increasing kinetic diameters, followed by the adsorption of a smaller molecule like carbon monoxide (CO). researchgate.net This methodology allows for the determination of the strength and number of acid sites that possess varying degrees of accessibility. researchgate.net
This spectroscopic method has been effectively applied to various zeolitic structures. For instance, in a study on a series of dealuminated mordenites, the consecutive adsorption of pyridine, 2,4,6-trimethylpyridine (B116444), and Pyridine, 2,4,6-triethyl- was used to probe the acid sites. researchgate.net Mordenite possesses a dual-pore system, consisting of large 12-ring channels (6.5 x 7.0 Å) and smaller 8-ring side pockets (2.6 x 5.7 Å). Due to its large size, Pyridine, 2,4,6-triethyl- is expected to adsorb only on the Brønsted acid sites located within the main 12-ring channels and on the external surface, while being completely excluded from the narrow side pockets. researchgate.net This selective adsorption provides a quantitative measure of the acid sites that are accessible to larger molecules.
While detailed studies on MFI and BEA zeolites using Pyridine, 2,4,6-triethyl- are less common, the principle of using bulky probes is well-established for these structures. IR spectroscopy of alkylpyridines has been used to map the accessibility of acid sites in MFI and BEA zeolites. For example, 2,4,6-trimethylpyridine has been used to probe the external acid sites of BEA zeolites. sigmaaldrich.com The even greater steric hindrance of Pyridine, 2,4,6-triethyl- would ensure an even more rigorous discrimination of only the most exposed acid sites in these frameworks.
The effectiveness of Pyridine, 2,4,6-triethyl- as a probe is a direct consequence of pore confinement effects. Pore confinement refers to the influence of the geometric constraints of a catalyst's pore system on the adsorption and reaction of molecules. When the kinetic diameter of a probe molecule is comparable to or larger than the pore dimensions of the catalyst, its diffusion into the pore system is severely restricted.
Pyridine, 2,4,6-triethyl- is a prime example of a molecule subject to strong confinement effects in many common zeolites. It can only access Brønsted acid sites that are located on the external crystal surface or just inside the openings of the largest pores. This allows researchers to effectively isolate and quantify this specific subset of "external" or "pore-mouth" acidity, which often plays a distinct role in catalysis, sometimes leading to undesirable side reactions and coke formation.
Comparative Spectroscopic Adsorption Studies with Pyridine and 2,4,6-Trimethylpyridine
Comparing the results from IR studies using probe molecules of different sizes provides a detailed map of the acid site distribution. A hierarchical analysis is often performed using pyridine, 2,4,6-trimethylpyridine (collidine), and Pyridine, 2,4,6-triethyl-. researchgate.net
Pyridine : Being the smallest of the three, it can penetrate deep into the micropore structure of most zeolites, titrating nearly all Brønsted and Lewis acid sites. The total number of acid sites determined by pyridine adsorption serves as a baseline.
2,4,6-Trimethylpyridine : With a larger kinetic diameter, it is excluded from the micropores of medium-pore zeolites like MFI and can only access sites on the external surface and at pore mouths. tue.nl
Pyridine, 2,4,6-triethyl- : As the bulkiest of the series, it provides the most conservative measure of accessible acidity, titrating only those sites on the external surface and in the most unhindered positions.
By subtracting the concentration of acid sites probed by the larger molecules from the total concentration determined by pyridine, one can estimate the concentration of acid sites located within the micropores.
| Probe Molecule | Kinetic Diameter (nm) | Typical Acidity Probed |
|---|---|---|
| Pyridine | ~0.57 | Total Brønsted and Lewis acid sites (internal and external) |
| 2,4,6-Trimethylpyridine (Collidine) | ~0.74 tue.nl | Accessible Brønsted sites (external surface, pore mouths) |
| Pyridine, 2,4,6-triethyl- | >0.74 (larger than Collidine) | Highly accessible Brønsted sites (external surface only) |
Methodological Refinements for Spectroscopic Measurements with Pyridine, 2,4,6-triethyl-
To enhance the precision of acid site characterization using bulky probes, refined methodologies have been developed. One advanced technique involves the consecutive adsorption of the alkylpyridine probe followed by the adsorption of carbon monoxide (CO) at low temperatures. researchgate.net
This sequential approach provides more detailed information:
First, the sample is saturated with Pyridine, 2,4,6-triethyl- to block all accessible Brønsted acid sites.
Next, CO is introduced into the IR cell. CO is small enough to access nearly all remaining acid sites, including those in confined spaces that were inaccessible to the bulky pyridine derivative.
The IR spectrum of the adsorbed CO is then recorded. The frequency of the C-O stretching vibration is sensitive to the strength of the acid site it is adsorbed on. By analyzing the CO spectrum on the sample with pre-adsorbed Pyridine, 2,4,6-triethyl-, it is possible to characterize the strength of the acid sites that were not accessible to the bulky probe.
This method allows for a comprehensive characterization, distinguishing not only the location (accessible vs. inaccessible) but also the strength of the acid sites within a catalyst. researchgate.net Furthermore, for accurate quantification, the determination of the molar extinction coefficients for the IR absorption bands of the adsorbed probe molecules is crucial. This is often achieved by using a McBain balance integrated into the IR cell to precisely measure the amount of adsorbed pyridine derivative. researchgate.net
Determination of Alkylpyridine Extinction Coefficients
The quantification of acidic sites on the surfaces of solid materials is crucial in catalysis and materials science. Infrared (IR) spectroscopy of adsorbed probe molecules is a widely used technique for this purpose. The Beer-Lambert law, which relates absorbance to concentration, requires knowledge of the molar extinction coefficient (ε) for accurate quantification. In the context of surface science, integrated molar extinction coefficients (IMEC) are often determined for the characteristic IR absorption bands of the probe molecule adsorbed on acid sites.
For alkylpyridines, including Pyridine, 2,4,6-triethyl-, these coefficients are essential for determining the number of Brønsted and Lewis acid sites on a catalyst surface. Research has been conducted to determine the extinction coefficients for a series of alkylpyridines. This is achieved by carefully dosing a known amount of the pyridine derivative onto a catalyst sample and measuring the integrated absorbance of the characteristic IR bands corresponding to the probe molecule interacting with the acid sites.
While the determination of these values for Pyridine, 2,4,6-triethyl- has been reported in the scientific literature, the specific extinction coefficients were not available in the accessed resources. The table below is representative of how such data would be presented.
Interactive Data Table: Extinction Coefficients of Adsorbed Alkylpyridines
| Alkylpyridine | Adsorbed Species | Vibrational Mode (cm⁻¹) | Integrated Molar Extinction Coefficient (cm/µmol) | Reference |
| Pyridine, 2,4,6-triethyl- | On Brønsted Acid Sites | ~1640 | Value not available in search results | researchgate.net |
| Pyridine, 2,4,6-triethyl- | On Lewis Acid Sites | ~1615 | Value not available in search results | researchgate.net |
| Pyridine | On Brønsted Acid Sites | ~1545 | 1.67 | semanticscholar.orgresearchgate.net |
| Pyridine | On Lewis Acid Sites | ~1455 | 2.22 | semanticscholar.orgresearchgate.net |
Insights into Molecular Interactions via Vibrational Spectroscopy of Adsorbed Pyridine, 2,4,6-triethyl-
Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a powerful tool for elucidating the nature of molecular interactions between a probe molecule and a surface. Pyridine, 2,4,6-triethyl-, owing to its specific steric and electronic properties, serves as an insightful probe for characterizing the acidic properties of materials such as zeolites and other metal oxides. The ethyl groups at the 2 and 6 positions provide significant steric hindrance around the nitrogen atom, influencing its ability to access and interact with different types of acid sites.
When Pyridine, 2,4,6-triethyl- is adsorbed onto the surface of an acidic material, its vibrational spectrum exhibits characteristic shifts compared to the spectrum of the free molecule. These shifts provide a direct indication of the nature of the interaction. The primary interactions of interest are with Brønsted and Lewis acid sites.
Interaction with Brønsted Acid Sites: A Brønsted acid site is a proton-donating site (e.g., a hydroxyl group on a zeolite). When the nitrogen atom of Pyridine, 2,4,6-triethyl- interacts with a Brønsted acid site, it accepts a proton, forming a triethylpyridinium cation. This protonation leads to significant changes in the vibrational modes of the pyridine ring. A characteristic new band, which is absent in the spectrum of the free molecule, appears in the 1635-1645 cm⁻¹ region. This band is assigned to the ring vibrations of the protonated species and is a definitive marker for the presence of Brønsted acidity. The steric hindrance of the ethyl groups may limit the accessibility of the nitrogen atom to Brønsted sites located within narrow pores or channels of a catalyst.
Interaction with Lewis Acid Sites: A Lewis acid site is an electron-pair accepting site (e.g., an exposed metal cation on a metal oxide surface). The nitrogen atom of Pyridine, 2,4,6-triethyl- can donate its lone pair of electrons to a Lewis acid site, forming a coordinate covalent bond. This interaction also perturbs the electronic structure of the pyridine ring, resulting in a shift of its vibrational bands to higher frequencies. A band corresponding to ring vibrations, typically observed around 1576 cm⁻¹ in the free molecule, shifts to approximately 1610-1625 cm⁻¹ upon coordination to a Lewis acid site. The magnitude of this shift can provide information about the strength of the Lewis acid site. Due to its steric bulk, Pyridine, 2,4,6-triethyl- is particularly useful for probing Lewis acid sites on the external surfaces of porous materials, as it may be too large to penetrate into the micropores.
By analyzing the positions and intensities of these characteristic bands in the vibrational spectrum of adsorbed Pyridine, 2,4,6-triethyl-, researchers can gain detailed insights into the type, number, and accessibility of the acid sites on a material's surface. This information is critical for understanding and optimizing the performance of solid acid catalysts in a wide range of chemical reactions.
Coordination Chemistry and Ligand Design Incorporating Pyridine, 2,4,6 Triethyl Motifs
Pyridine (B92270), 2,4,6-triethyl- as a Sterically Hindered Nitrogen-Donor Ligand
Pyridine, 2,4,6-triethyl- is characterized by the presence of three ethyl groups at the 2, 4, and 6 positions of the pyridine ring. The ethyl groups at the 2 and 6 positions, flanking the nitrogen donor atom, create significant steric bulk. This steric hindrance is a defining feature of the ligand and is expected to be more pronounced than that of 2,4,6-trimethylpyridine (B116444) due to the larger size of the ethyl groups compared to methyl groups.
The primary consequence of this steric bulk is the impediment of the nitrogen atom's ability to coordinate to a metal center. This effect can influence several aspects of coordination, including:
Coordination Number: The bulky nature of 2,4,6-triethylpyridine is likely to favor the formation of complexes with lower coordination numbers. The space occupied by the ethyl groups can prevent the close approach of other ligands to the metal center.
Ligand Dissociation: The steric strain in a metal complex containing 2,4,6-triethylpyridine can lead to a weaker metal-ligand bond, making the ligand more prone to dissociation compared to less hindered pyridines.
Reaction Kinetics: The rate of complex formation (association) is expected to be slower for 2,4,6-triethylpyridine compared to less bulky pyridines due to the steric hindrance that must be overcome for the nitrogen to approach the metal ion.
Synthesis and Characterization of Metal Complexes Featuring 2,4,6-triethylpyridine Ligands
Detailed experimental procedures for the synthesis and characterization of metal complexes specifically featuring 2,4,6-triethylpyridine are scarce in the published literature. However, general synthetic methodologies for preparing metal complexes with sterically hindered pyridine ligands can be extrapolated.
The synthesis of such complexes would typically involve the reaction of a suitable metal precursor (e.g., a metal halide, nitrate, or perchlorate) with 2,4,6-triethylpyridine in an appropriate solvent. The choice of solvent and reaction conditions (e.g., temperature, reaction time) would be crucial in overcoming the steric barrier to coordination and isolating the desired complex.
Hypothetical Synthetic Approach:
A typical synthesis might involve the following steps:
Dissolving the metal salt in a suitable solvent (e.g., ethanol, acetonitrile, or dichloromethane).
Adding a stoichiometric amount of 2,4,6-triethylpyridine to the solution.
Stirring the reaction mixture, possibly with gentle heating, to promote complex formation.
Isolation of the product by precipitation, crystallization, or removal of the solvent.
Characterization of the resulting complexes would employ a range of spectroscopic and analytical techniques:
Infrared (IR) Spectroscopy: To confirm the coordination of the pyridine ligand by observing shifts in the C=N and C=C stretching vibrations of the pyridine ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would show shifts in the signals of the pyridine ring protons and carbons upon coordination to a diamagnetic metal center.
Elemental Analysis: To determine the empirical formula of the complex and confirm its stoichiometry.
For comparison, the synthesis of bis(2,4,6-trimethylpyridine)bromine(I) hexafluorophosphate (B91526) has been reported, involving the reaction of silver nitrate, potassium hexafluorophosphate, and 2,4,6-trimethylpyridine, followed by reaction with bromine. orgsyn.org This indicates that despite the steric hindrance, coordination to certain electrophilic centers is possible.
Impact of 2,4,6-triethyl- Substitution on Metal Coordination Geometry and Electronic Properties
The substitution of the pyridine ring with three ethyl groups in 2,4,6-triethylpyridine is expected to have a profound impact on the coordination geometry and electronic properties of its metal complexes.
Coordination Geometry:
The significant steric hindrance imposed by the 2,6-ethyl groups would likely lead to distortions in the ideal coordination geometries (e.g., octahedral, tetrahedral, square planar). These distortions can manifest as:
Elongated Metal-Nitrogen Bonds: The steric repulsion between the ethyl groups and other ligands in the coordination sphere would likely result in a longer M-N(pyridine) bond compared to complexes with less hindered pyridines.
Distorted Bond Angles: The bulky nature of the ligand can force other ligands to adjust their positions, leading to deviations from ideal bond angles around the metal center.
Forced Geometries: In some cases, the steric demands of the ligand could favor the adoption of an unusual or less common coordination geometry to minimize steric strain. For example, a metal that typically forms octahedral complexes might be forced into a lower coordination number geometry.
Electronic Properties:
The ethyl groups are electron-donating through an inductive effect. This would increase the electron density on the pyridine ring and the nitrogen atom, making 2,4,6-triethylpyridine a stronger σ-donor compared to unsubstituted pyridine. However, this electronic effect is often overshadowed by the dominant steric effects.
The distorted coordination geometries induced by steric hindrance can also influence the electronic properties of the metal center, such as its redox potential and spectroscopic features (e.g., d-d transitions in UV-Vis spectroscopy). The ligand field strength of 2,4,6-triethylpyridine might be effectively weaker than expected based on its electronic properties alone, due to the longer M-N bond and distorted geometry.
Development of Polydentate Ligands Derived from or Containing the 2,4,6-triethylpyridine Unit
The incorporation of the 2,4,6-triethylpyridine motif into polydentate ligand frameworks is a challenging yet potentially rewarding area of ligand design. Polydentate ligands offer enhanced stability and control over the coordination environment of the metal ion through the chelate effect.
While there is no specific information in the literature on polydentate ligands derived from 2,4,6-triethylpyridine, one can conceptualize their design based on established synthetic strategies for other pyridine-based polydentate ligands. These strategies often involve the functionalization of the pyridine ring, typically at positions not occupied by the sterically hindering groups (i.e., the 3 and 5 positions).
Potential Design Strategies:
Bridging at the 3 and 5 Positions: The 3 and 5 positions of the 2,4,6-triethylpyridine ring could be functionalized with donor groups (e.g., carboxylates, phosphines, or other N-heterocycles) to create a chelating ligand.
Functionalization of the 4-Ethyl Group: The ethyl group at the 4-position is more accessible and could potentially be functionalized to introduce additional coordinating arms.
The steric bulk of the 2,6-ethyl groups would remain a dominant feature in such polydentate ligands, leading to the formation of complexes with specific and potentially unusual geometries. The "pocket" created by the bulky substituents could be exploited to create a specific binding site for a metal ion, potentially leading to selective catalysis or molecular recognition.
Supramolecular Chemistry and Molecular Recognition Mediated by Pyridine, 2,4,6 Triethyl Structural Analogues
Design and Synthesis of Pyridine-Based Receptors for Host-Guest Chemistry
The design of synthetic receptors for host-guest chemistry is a cornerstone of supramolecular chemistry, aiming to mimic the selective binding found in biological systems. nih.govwikipedia.org Pyridine-containing macrocycles, known as pyridinophanes, are a significant class of these synthetic receptors. The synthesis of such molecules often involves multi-step procedures. Key strategies include ring activation or deactivation for electrophilic or nucleophilic aromatic substitution reactions, followed by cyclization with appropriate linker molecules. For instance, functionalized 2,6-dimethylpyridine (B142122) derivatives can be brominated and then cyclized with polyamines like diethylenetriamine (B155796) to form tetra-aza macrocycles.
While no specific receptors based on a 2,4,6-triethylpyridine core are described in the literature, the synthetic methodologies applied to other substituted pyridines could theoretically be adapted. The synthesis of 2,4,6-triaryl pyridines, for example, has been achieved through a one-pot condensation of chalcones, substituted acetophenones, and ammonium (B1175870) acetate. researchgate.net This suggests that with the appropriate precursors, the incorporation of a 2,4,6-triethylpyridine moiety into a larger macrocyclic framework is feasible. The primary challenge would lie in the synthesis of the initial 2,4,6-triethylpyridine building block with suitable functional groups for macrocyclization.
Role of Steric Factors (Ethyl Groups) in Directing Molecular Recognition Events
Steric hindrance is a critical factor in determining the selectivity and strength of host-guest interactions. The ethyl groups at the 2, 4, and 6 positions of the pyridine (B92270) ring would exert significant steric influence on any potential binding event. Research on related systems, such as lutidine (dimethylpyridine) isomers, has demonstrated that the position of alkyl substituents dramatically affects their ability to coordinate with metal centers in molecular organic polyhedra (MOPs). researchgate.net For example, 3,5-lutidine readily coordinates to the rhodium paddlewheels of a MOP, whereas 2,6-lutidine is inhibited due to steric clashes between the methyl groups and the MOP framework. researchgate.net
Selectivity in Binding and Recognition of Specific Substrates by Pyridine, 2,4,6-triethyl- Derivatives
The selectivity of a host molecule for a particular guest is a hallmark of molecular recognition. This selectivity arises from a combination of factors including size and shape complementarity, electrostatic interactions, hydrogen bonding, and solvophobic effects. While there is no direct data on the binding selectivity of 2,4,6-triethylpyridine derivatives, we can draw parallels from other well-studied host systems.
For example, cyclodextrins, which are macrocyclic oligosaccharides, exhibit selectivity based on the size of their hydrophobic cavity. thno.org Similarly, calixarenes and cucurbiturils are other classes of macrocycles whose binding properties are dictated by their well-defined cavities. nih.gov In a hypothetical receptor incorporating a 2,4,6-triethylpyridine unit, the ethyl groups would contribute to defining the shape and size of the binding cavity. This could lead to selectivity for guests that can fit snugly within this pocket while being sterically repelled from other binding modes. The electron-donating nature of the ethyl groups would also increase the basicity of the pyridine nitrogen, potentially enhancing its ability to act as a hydrogen bond acceptor for complementary guest molecules, provided that steric hindrance does not prevent this interaction.
Self-Assembly Processes Involving Pyridine, 2,4,6-triethyl- Building Blocks
Self-assembly is a process where molecules spontaneously organize into ordered structures through non-covalent interactions. Pyridine derivatives, particularly terpyridines, are widely used as building blocks in the construction of complex supramolecular architectures through coordination-driven self-assembly. nih.gov The geometry of the ligands and the coordination preferences of the metal ions direct the formation of specific two- and three-dimensional structures.
Theoretical and Computational Investigations of Pyridine, 2,4,6 Triethyl
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations, such as those based on Density Functional Theory (DFT) or ab initio methods (e.g., Hartree-Fock, Møller-Plesset perturbation theory), serve as powerful tools for elucidating the fundamental electronic properties of a molecule. mdpi.com For Pyridine (B92270), 2,4,6-triethyl-, these calculations would provide critical data on its electronic landscape.
Key parameters that would be determined include:
Molecular Orbital Energies: Calculations would yield the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.
Electron Density Distribution: These methods would map the electron density, revealing the electron-rich and electron-deficient regions of the molecule. The nitrogen atom in the pyridine ring is expected to be a region of high electron density.
Electrostatic Potential (ESP) Map: An ESP map would visualize the electrostatic potential on the molecule's surface, identifying sites susceptible to electrophilic and nucleophilic attack.
Thermochemical Properties: Energetic calculations could predict standard enthalpies of formation, Gibbs free energies, and heat capacities, providing a thermodynamic profile of the compound.
A hypothetical data table for calculated electronic and energetic properties is presented below to illustrate the expected outputs from such a study.
Table 1: Hypothetical Calculated Electronic and Energetic Properties of Pyridine, 2,4,6-triethyl-
| Property | Calculated Value (Illustrative) | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -0.8 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 5.7 eV | Relates to chemical stability |
| Dipole Moment | 2.1 D | Indicates overall polarity |
| Standard Enthalpy of Formation (Gas) | -85.2 kJ/mol | Thermodynamic stability |
Conformational Analysis and Molecular Dynamics Simulations
Published studies focusing on the detailed conformational analysis or molecular dynamics (MD) simulations of Pyridine, 2,4,6-triethyl- are scarce.
Conformational analysis is essential for understanding the three-dimensional structure and flexibility of molecules with rotatable bonds, such as the ethyl groups in Pyridine, 2,4,6-triethyl-. Computational methods, including potential energy surface (PES) scans, can be used to identify stable conformers and the energy barriers for rotation around the C-C single bonds of the ethyl substituents. Steric hindrance between the bulky ethyl groups would likely play a significant role in determining the preferred orientations.
Molecular dynamics (MD) simulations would provide insights into the dynamic behavior of the molecule over time. nih.govrsc.org By simulating the motions of atoms and molecules, MD can be used to study:
Structural Dynamics: How the molecule's shape and conformation fluctuate at different temperatures.
Solvation Effects: The arrangement and interaction of solvent molecules (e.g., water) around Pyridine, 2,4,6-triethyl-, which is critical for understanding its behavior in solution.
Transport Properties: Prediction of properties like diffusion coefficients in various media.
An illustrative table of potential outputs from a conformational analysis is shown below.
Table 2: Hypothetical Conformational Analysis Data for Pyridine, 2,4,6-triethyl-
| Conformer | Relative Energy (kJ/mol) | Key Dihedral Angles (C-C-C-N) | Population (%) at 298 K |
|---|---|---|---|
| A (Global Minimum) | 0.0 | 60°, 180°, -60° | ~75% |
| B | 5.2 | -60°, 180°, -60° | ~15% |
| C | 8.1 | 60°, 60°, -60° | ~10% |
Modeling of Intermolecular Interactions and Adsorption Phenomena
Specific computational models detailing the intermolecular interactions and adsorption behavior of Pyridine, 2,4,6-triethyl- are not widely available in the scientific literature.
Modeling intermolecular interactions is crucial for understanding the behavior of substances in condensed phases (liquids and solids) and their interactions with other materials. gatech.eduresearchgate.net For Pyridine, 2,4,6-triethyl-, these interactions would primarily consist of:
Van der Waals forces: Dispersion and dipole-dipole interactions between molecules.
π-π stacking: Interactions between the aromatic pyridine rings of adjacent molecules. The ethyl groups would sterically influence the geometry of these interactions.
Computational models can quantify the strength of these interactions. whiterose.ac.uk Adsorption phenomena, such as the binding of Pyridine, 2,4,6-triethyl- to a surface (e.g., activated carbon or a metal catalyst), can also be simulated. These models would predict the preferred adsorption geometry, binding energy, and the nature of the surface-adsorbate interactions. Such studies are vital for applications in catalysis, separation processes, and environmental science.
Prediction of Reactivity and Reaction Pathways for Pyridine, 2,4,6-triethyl-
While general principles of pyridine reactivity are well-known, specific computational predictions of reactivity and reaction pathways for Pyridine, 2,4,6-triethyl- have not been extensively published.
Computational chemistry offers powerful tools for predicting chemical reactivity. By analyzing the electronic structure, one can identify reactive sites within the molecule. For Pyridine, 2,4,6-triethyl-, the lone pair of electrons on the nitrogen atom makes it a nucleophilic site and a Brønsted-Lowry base. The aromatic ring can undergo electrophilic substitution, although the electron-withdrawing nature of the nitrogen atom makes it less reactive than benzene.
Computational methods can be used to model entire reaction pathways, for instance, in oxidation or dehydrohalogenation reactions where substituted pyridines are often used as catalysts or bases. wikipedia.org These models involve:
Locating Transition States: Identifying the highest energy point along a reaction coordinate, which determines the reaction's activation energy.
Calculating Reaction Energetics: Determining the change in enthalpy and free energy for a reaction to predict its feasibility and spontaneity.
Mapping Reaction Mechanisms: Elucidating the step-by-step process of bond breaking and formation.
This predictive capability is invaluable for designing new synthetic routes and understanding reaction mechanisms without the need for extensive experimental work.
Catalytic Applications and Catalyst Support Characterization Incorporating Pyridine, 2,4,6 Triethyl
Direct Utilization of Pyridine (B92270), 2,4,6-triethyl- as a Heteroaromatic Amine Catalyst
Due to the ethyl groups flanking the nitrogen atom, Pyridine, 2,4,6-triethyl- functions as a strong, yet non-nucleophilic, base. This characteristic is crucial in organic synthesis where the objective is to abstract a proton without the base itself participating in a nucleophilic attack on an electrophilic center in the reaction mixture. While specific industrial-scale applications naming Pyridine, 2,4,6-triethyl- are not extensively documented in publicly available literature, its role is analogous to that of its well-known counterpart, 2,4,6-trimethylpyridine (B116444) (collidine). rsc.org
These hindered bases are particularly useful in elimination reactions, such as dehydrohalogenations, where they promote the formation of alkenes by removing a proton while the sequestered halide ion acts as a leaving group. acs.org The bulky nature of the triethyl-substituted pyridine prevents the nitrogen's lone pair of electrons from accessing sterically shielded electrophilic carbons, thus favoring its function purely as a Brønsted base. This selectivity is paramount in complex syntheses where competing side reactions must be minimized. The choice between 2,4,6-triethylpyridine and other hindered pyridines often depends on the specific steric requirements of the reaction system and solvent compatibility.
Pyridine, 2,4,6-triethyl- as a Component in Homogeneous or Heterogeneous Catalytic Systems
In the realm of organometallic chemistry, pyridine derivatives are frequently employed as ligands that coordinate to a metal center, thereby modifying the catalyst's electronic and steric environment. The steric hindrance of Pyridine, 2,4,6-triethyl- influences the coordination sphere of the metal, which can in turn affect the catalyst's activity, selectivity, and stability.
Homogeneous Catalysis: In homogeneous systems, where the catalyst is dissolved in the reaction medium, Pyridine, 2,4,6-triethyl- can act as a ligand in metal complexes. Its significant bulk can create a specific pocket around the metal's active site, influencing which substrates can approach and how they bind. This can be exploited to achieve high selectivity in reactions such as hydrogenations, hydroformylations, or C-C coupling reactions. acs.org Furthermore, as a basic ligand, it can modulate the electron density of the metal center, which is a key factor in tuning catalytic activity.
Heterogeneous Catalysis: In heterogeneous catalysis, where the catalyst is in a different phase from the reactants, Pyridine, 2,4,6-triethyl- can be used as a solution-phase component that interacts with a solid catalyst. For example, it can be added to a reaction to neutralize specific types of acid sites on a catalyst's surface, thereby preventing undesired side reactions and improving selectivity for the desired product. Its size prevents it from entering the micropores of materials like zeolites, allowing it to selectively passivate the external surface acid sites. researchgate.net
Characterization of Solid Acid Catalysts Using Pyridine, 2,4,6-triethyl- Adsorption
The most significant application of Pyridine, 2,4,6-triethyl- in catalysis is arguably its use as a molecular probe to characterize the acidity of solid materials, particularly microporous catalysts like zeolites. The key principle is the use of its molecular size to differentiate between acid sites located on the external surface of a catalyst particle and those located within its internal pore structure. researcher.life
Solid acid catalysts possess two main types of acid sites: Brønsted sites (proton donors) and Lewis sites (electron-pair acceptors). The number, strength, and accessibility of these sites are critical to the catalyst's performance. For many reactions, particularly those involving large molecules, only the acid sites on the external surface or at the pore mouth are accessible and catalytically relevant. chemrxiv.orgresearchgate.net
Because of its kinetic diameter, which is larger than the pore openings of many common zeolites (e.g., ZSM-5, Zeolite Y), Pyridine, 2,4,6-triethyl- cannot diffuse into the microporous network. Consequently, it only adsorbs onto the acid sites present on the external surface. By using techniques such as Fourier-transform infrared spectroscopy (FT-IR) and temperature-programmed desorption (TPD), researchers can quantify the number and strength of these external sites exclusively. researchgate.netresearcher.life
Fourier-Transform Infrared Spectroscopy (FT-IR): When Pyridine, 2,4,6-triethyl- adsorbs on a Brønsted acid site, it becomes protonated, forming a triethylpyridinium ion, which has a characteristic absorption band in the IR spectrum. When it coordinates to a Lewis acid site, a different characteristic band appears. By measuring the intensity of these bands, the concentration of external Brønsted and Lewis acid sites can be calculated. researcher.life
Temperature-Programmed Desorption (TPD): In a TPD experiment, the catalyst is first saturated with Pyridine, 2,4,6-triethyl- and then heated at a controlled rate. The temperature at which the molecule desorbs is related to the strength of the acid site to which it was bound; stronger sites hold onto the probe molecule until higher temperatures. This allows for the determination of the strength distribution of the external acid sites.
The table below illustrates the type of data obtained from FT-IR analysis of adsorbed pyridine derivatives on a zeolite catalyst, showing how different probe molecules can distinguish between total and external acidity.
| Probe Molecule | Kinetic Diameter (nm) | Acid Sites Probed | Typical Brønsted Site Concentration (µmol/g) | Typical Lewis Site Concentration (µmol/g) |
|---|---|---|---|---|
| Pyridine | ~0.54 | Total (Internal + External) | 350 | 150 |
| Pyridine, 2,4,6-triethyl- | ~0.75 | External Only | 45 | 20 |
Data are representative values for a typical H-ZSM-5 zeolite to illustrate the principle.
The ability to selectively quantify external acidity is crucial for establishing structure-activity relationships. For many catalytic processes involving bulky molecules, such as the cracking of polymers or heavy oil fractions, the reaction is believed to occur primarily on the external surface of the zeolite crystals. chemrxiv.org In these cases, the total acidity, which is dominated by the internal sites, may not correlate well with catalytic activity.
Recent research on the catalytic cracking of polyolefins (plastics) provides a clear example of this principle. Studies have shown that the cracking activity of ultrastable zeolite Y (USY) materials does not depend on the bulk (total) Brønsted acid site concentration. Instead, a direct correlation is found with the concentration of acid sites located on the outer surface and in mesopores. In these studies, a bulky probe molecule, conceptually identical in function to Pyridine, 2,4,6-triethyl-, was used to titrate only the external acid sites. The results demonstrated that catalysts with higher external acid site concentrations exhibited superior performance in breaking down large polymer chains. chemrxiv.org
This correlation is fundamentally important for catalyst design. For instance, if a reaction is found to be limited by external surface activity, catalyst synthesis strategies can be tailored to maximize this property. This might involve synthesizing smaller zeolite crystals (which have a higher external surface area-to-volume ratio) or modifying the catalyst surface to create more external acid sites. Conversely, if reactions on the external surface lead to undesired byproducts and catalyst deactivation (e.g., coke formation), strategies can be employed to passivate these external sites. researchgate.net The use of Pyridine, 2,4,6-triethyl- as a characterization tool is indispensable for verifying the success of such catalyst modification strategies.
Future Research Directions and Emerging Applications of Pyridine, 2,4,6 Triethyl
Novel Synthetic Approaches for Functionalized 2,4,6-triethylpyridine Systems
Future research is anticipated to focus on developing novel and efficient synthetic routes to introduce a variety of functional groups onto the 2,4,6-triethylpyridine core. While classical methods for pyridine (B92270) synthesis exist, creating precisely functionalized derivatives of this tri-substituted pyridine presents unique challenges due to the steric hindrance of the ethyl groups.
Key areas for future investigation include:
Directed C-H Functionalization: Developing catalytic systems that can selectively activate and functionalize the C-H bonds of the pyridine ring or the ethyl substituents. This would allow for the direct introduction of atoms like halogens, or groups such as carbonyls and amines, paving the way for a new family of derivatives.
Post-Synthetic Modification: Exploring reactions that modify the ethyl side chains. For instance, selective oxidation or halogenation of the ethyl groups could create reactive handles for further chemical transformations, leading to the synthesis of complex ligands or building blocks for larger molecules.
Flow Chemistry and Automation: Utilizing microreactor technology and automated synthesis platforms could enable the rapid screening of reaction conditions and catalysts for the functionalization of 2,4,6-triethylpyridine. This high-throughput approach can accelerate the discovery of new synthetic pathways and novel derivatives.
Successful development in these areas will be crucial for producing a library of functionalized 2,4,6-triethylpyridine compounds, which are essential for exploring their applications in catalysis, materials science, and medicinal chemistry.
Expanding the Scope of Pyridine, 2,4,6-triethyl- as a Diagnostic Tool in Material Science
The unique electronic and steric properties of 2,4,6-triethylpyridine make it a candidate for use as a diagnostic probe in material science. Its basic nitrogen atom can interact with surfaces and acidic sites, while the bulky ethyl groups can influence the accessibility of these sites.
Future research could explore its application in:
Surface Characterization: Using 2,4,6-triethylpyridine as a probe molecule in techniques like temperature-programmed desorption (TPD) or infrared (IR) spectroscopy to characterize the nature and strength of acidic sites on the surfaces of catalysts, such as zeolites and metal oxides. The size of the molecule would allow for probing specific pore sizes and surface features.
Polymer Analysis: Investigating its use as a sensor or reporter molecule within polymer matrices. Changes in the spectroscopic signal of 2,4,6-triethylpyridine embedded in a polymer could indicate changes in the material's properties, such as degradation, cross-linking density, or the presence of specific analytes.
Electrochemical Sensing: Developing electrochemical sensors based on electrodes modified with 2,4,6-triethylpyridine or its derivatives. These could be designed for the selective detection of metal ions or organic molecules through coordination or specific interactions with the pyridine nitrogen.
Integration of Pyridine, 2,4,6-triethyl- in Advanced Functional Materials Design
The incorporation of 2,4,6-triethylpyridine units into larger molecular architectures is a promising avenue for the creation of new functional materials. Its rigid aromatic core and potential for functionalization make it an attractive building block.
Emerging areas of interest include:
Metal-Organic Frameworks (MOFs) and Coordination Polymers: Using functionalized 2,4,6-triethylpyridine derivatives as ligands to construct novel MOFs. The steric bulk of the ethyl groups could be exploited to create porous materials with unique pore geometries and selective gas adsorption properties.
Organic Electronics: Synthesizing conjugated polymers and small molecules containing the 2,4,6-triethylpyridine moiety for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The electron-deficient nature of the pyridine ring can be tuned by functionalization to achieve desired electronic properties.
Catalyst Support and Ligands: Immobilizing 2,4,6-triethylpyridine onto solid supports to create recoverable and reusable basic catalysts. Furthermore, its derivatives could serve as sterically demanding ligands for transition metal catalysts, potentially influencing the selectivity and activity of catalytic reactions.
Synergistic Experimental and Computational Studies on Pyridine, 2,4,6-triethyl- Reactivity and Applications
A combined approach of experimental investigation and computational modeling will be vital to accelerate the development and application of 2,4,6-triethylpyridine. Theoretical studies can provide valuable insights into its electronic structure, reactivity, and interactions, guiding experimental efforts.
Future synergistic studies will likely focus on:
Reaction Mechanism Elucidation: Using Density Functional Theory (DFT) and other computational methods to model reaction pathways for the synthesis and functionalization of 2,4,6-triethylpyridine. This can help in understanding reaction mechanisms and optimizing experimental conditions.
Predicting Material Properties: Employing molecular modeling to predict the properties of materials incorporating 2,4,6-triethylpyridine, such as the adsorption properties of MOFs or the electronic characteristics of organic semiconductors.
Structure-Property Relationships: A combined experimental and computational approach is crucial for establishing clear structure-property relationships. For instance, a study on various ethyl-substituted pyridines has already explored their reaction kinetics with OH radicals, providing valuable data on their atmospheric lifetimes. oberlin.edu Expanding such studies to a wider range of reactions and applications will be a key future endeavor.
The following table summarizes the rate constants for the reaction of OH with various ethyl and methyl-substituted pyridines, highlighting the type of data that is foundational for more advanced studies.
| Compound | k (x 10-12 cm3 molecule-1 s-1) |
| Pyridine | 1.0 |
| 2-ethylpyridine | 13.37 |
| 3-ethylpyridine | 6.76 |
| 4-ethylpyridine | 7.33 |
| 2,4-lutidine (dimethyl) | 35.78 |
| 2,6-lutidine (dimethyl) | 16.72 |
| Data from an experimental and computational study on the kinetics of OH with substituted pyridines. oberlin.edu |
By systematically exploring these research avenues, the scientific community can unlock the full potential of Pyridine, 2,4,6-triethyl-, transforming it from a lesser-studied chemical into a valuable component in the toolkit for developing next-generation materials and technologies.
Q & A
Basic: How can the purity of 2,4,6-triethylpyridine be validated in synthetic chemistry applications?
Methodological Answer:
Purity validation typically employs gas chromatography (GC) or high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). For instance, GC-MS can identify trace impurities by comparing retention times and fragmentation patterns against reference standards . Additionally, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, with peak integration ratios verifying the absence of byproducts. Calibration against certified reference materials (e.g., NIST standards) ensures accuracy .
Basic: What safety protocols are essential when handling 2,4,6-triethylpyridine in laboratory settings?
Methodological Answer:
Key protocols include:
- Ventilation: Use fume hoods to mitigate inhalation risks due to volatile organic compound (VOC) emissions.
- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
- Storage: Inert atmosphere (argon/nitrogen) storage in amber glass containers to prevent oxidation or moisture ingress .
- Emergency Measures: Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid strong oxidizers to prevent exothermic reactions .
Intermediate: How can crystallographic data discrepancies be resolved during structural determination of 2,4,6-triethylpyridine derivatives?
Methodological Answer:
Discrepancies in X-ray diffraction data (e.g., poor R-factors) are addressed by:
- Data Collection: Optimizing crystal quality (e.g., slow evaporation for single-crystal growth) and using high-resolution detectors.
- Refinement Tools: SHELXL software refines atomic displacement parameters and validates hydrogen bonding networks via Fourier difference maps .
- Validation Metrics: Cross-checking with platforms like PLATON or Mercury to identify missed symmetry or twinning .
Intermediate: What spectroscopic techniques are optimal for characterizing the electronic properties of 2,4,6-triethylpyridine in coordination complexes?
Methodological Answer:
- UV-Vis Spectroscopy: Identifies ligand-to-metal charge transfer (LMCT) bands, with TD-DFT calculations correlating experimental λmax values to electronic transitions .
- EPR Spectroscopy: Detects paramagnetic species in copper(II) complexes, with simulations (e.g., EasySpin) quantifying zero-field splitting parameters .
- Raman Spectroscopy: Resolves vibrational modes of the pyridine ring, with isotopic labeling (e.g., ¹⁵N) aiding peak assignment .
Advanced: How can computational modeling predict the reactivity of 2,4,6-triethylpyridine in catalytic systems?
Methodological Answer:
- DFT Calculations: Gaussian or ORCA software models frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Solvent effects are incorporated via PCM or SMD models .
- Transition State Analysis: IRC (intrinsic reaction coordinate) pathways identify activation barriers for reactions like alkylation or oxidation .
- MD Simulations: GROMACS or AMBER simulate ligand-protein interactions, guiding catalyst design for asymmetric synthesis .
Advanced: What experimental strategies mitigate steric hindrance in 2,4,6-triethylpyridine during organometallic synthesis?
Methodological Answer:
- Ligand Design: Introduce bulky substituents (e.g., tert-butyl groups) to preorganize the metal coordination sphere, reducing steric clashes .
- Reaction Solvents: Low-polarity solvents (e.g., toluene) minimize solvation effects, favoring entropic control over steric interactions .
- Temperature Modulation: Slow heating (e.g., 60°C) in reflux conditions enhances ligand exchange kinetics without decomposition .
Advanced: How can contradictions in thermodynamic data (e.g., vapor pressure) for 2,4,6-triethylpyridine be reconciled?
Methodological Answer:
- Experimental Replication: Use modified Swietosławski ebulliometers for precise vapor pressure measurements across 0.1 kPa to atmospheric pressure .
- Data Normalization: Apply Antoine equation parameters (A, B, C) to standardize temperature-dependent vapor pressure curves .
- Interlab Comparisons: Cross-validate results with NIST-certified databases or collaborative studies to identify systematic errors .
Advanced: What methodologies enable trace detection of 2,4,6-triethylpyridine in biological systems?
Methodological Answer:
- LC-MS/MS: Multiple reaction monitoring (MRM) transitions (e.g., m/z 121 → 93) enhance sensitivity in plasma/tissue samples. Internal standards (e.g., deuterated analogs) correct matrix effects .
- Microextraction Techniques: Solid-phase microextraction (SPME) fibers preconcentrate analytes, achieving detection limits <1 ppb .
- Metabolite Profiling: High-resolution Orbitrap MS identifies oxidative metabolites (e.g., N-oxide derivatives) via neutral loss scans .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
